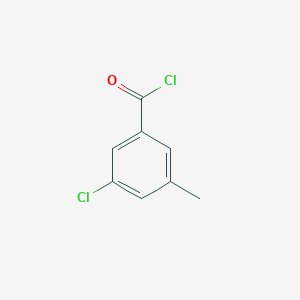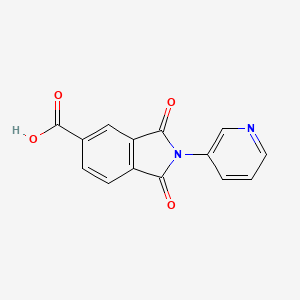![molecular formula C18H13ClO3S B3032628 4'-((4-Chlorophenyl)sulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 30809-75-7](/img/structure/B3032628.png)
4'-((4-Chlorophenyl)sulfonyl)-[1,1'-biphenyl]-4-ol
概要
説明
4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol is a sulfur-containing organic compound. It is known for its utility in organic synthesis and serves as a building block for various chemical reactions . The compound has a molecular formula of C24H16Cl2O4S2 and a molecular weight of 503.42 g/mol .
作用機序
Target of Action
It is known that the compound is a sulfur-containing organic building block . Organic building blocks are often used in the synthesis of complex organic molecules, including pharmaceuticals, where they can interact with various biological targets.
Biochemical Pathways
As an organic building block, it could be involved in a wide range of chemical reactions and pathways, depending on the specific context of its use .
Result of Action
As an organic building block, its effects would largely depend on the specific molecules it reacts with and the resulting compounds formed .
生化学分析
Biochemical Properties
4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with sulfonyltransferases, enzymes that transfer sulfonyl groups to target molecules. This interaction can modulate the activity of these enzymes, affecting various biochemical pathways . Additionally, the compound can bind to specific proteins, altering their conformation and function, which may have downstream effects on cellular processes.
Cellular Effects
The effects of 4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, 4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol can impact cell growth and survival. Furthermore, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes. For instance, high doses of the compound have been associated with toxic effects, such as cellular damage and apoptosis . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal models.
Metabolic Pathways
4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular functions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of the compound to various cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of 4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol is essential for its activity. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol typically involves the reaction of chlorobenzene with chlorosulfonic acid in the presence of a halogenated aliphatic hydrocarbon solvent and an alkali metal salt of a mineral acid or an ammonium salt of a mineral acid . The resulting 4-chlorobenzenesulfonyl chloride is then reacted with chlorobenzene in the presence of a catalytic amount of ferric chloride to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The process involves large-scale reactions in controlled environments to ensure consistency and safety.
化学反応の分析
Types of Reactions
4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted biphenyl compounds .
科学的研究の応用
4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of polymers and other industrial materials.
類似化合物との比較
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the hydroxyl group.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups but lacks the sulfonyl and chlorine substituents.
Bis(4-fluorophenyl) sulfone: Similar sulfone structure but with fluorine atoms instead of chlorine.
Uniqueness
4’-((4-Chlorophenyl)sulfonyl)-[1,1’-biphenyl]-4-ol is unique due to the presence of both sulfonyl and hydroxyl groups, which provide distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylphenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO3S/c19-15-5-11-18(12-6-15)23(21,22)17-9-3-14(4-10-17)13-1-7-16(20)8-2-13/h1-12,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMJUFPVLFLUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38246-14-9 | |
| Details | Compound: [1,1′-Biphenyl]-4-ol, 4′-[(4-chlorophenyl)sulfonyl]-, homopolymer | |
| Record name | [1,1′-Biphenyl]-4-ol, 4′-[(4-chlorophenyl)sulfonyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38246-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00440169 | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30809-75-7 | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(3-CHLOROPHENYL)BENZO[D]THIAZOLE](/img/structure/B3032557.png)






